2-[3-(Aminomethyl)-1-methylazetidin-3-yl]ethan-1-ol dihydrochloride
Description
2-[3-(Aminomethyl)-1-methylazetidin-3-yl]ethan-1-ol dihydrochloride is a synthetic organic compound featuring a unique azetidine core. The azetidine ring, a four-membered saturated heterocycle, is substituted at the 3-position with an aminomethyl group (-CH2NH2) and a methyl group (-CH3). A hydroxyl-containing ethyl chain (-CH2CH2OH) is also attached to this position. The dihydrochloride salt form enhances aqueous solubility, a critical factor for bioavailability in pharmaceutical applications.
Properties
Molecular Formula |
C7H18Cl2N2O |
|---|---|
Molecular Weight |
217.13 g/mol |
IUPAC Name |
2-[3-(aminomethyl)-1-methylazetidin-3-yl]ethanol;dihydrochloride |
InChI |
InChI=1S/C7H16N2O.2ClH/c1-9-5-7(4-8,6-9)2-3-10;;/h10H,2-6,8H2,1H3;2*1H |
InChI Key |
NUBAEBAVHIFBRP-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(C1)(CCO)CN.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[3-(Aminomethyl)-1-methylazetidin-3-yl]ethan-1-ol dihydrochloride involves multiple steps. The starting materials and reagents are carefully selected to ensure the desired product is obtained with high purity and yield. The reaction conditions, such as temperature, pressure, and solvent, are optimized to facilitate the formation of the compound .
Industrial Production Methods: In industrial settings, the production of 2-[3-(Aminomethyl)-1-methylazetidin-3-yl]ethan-1-ol dihydrochloride is scaled up using large reactors and automated systems. The process is designed to be efficient and cost-effective, with stringent quality control measures in place to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions: 2-[3-(Aminomethyl)-1-methylazetidin-3-yl]ethan-1-ol dihydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the functional groups present in the compound and the reagents used .
Common Reagents and Conditions: Common reagents used in the reactions of 2-[3-(Aminomethyl)-1-methylazetidin-3-yl]ethan-1-ol dihydrochloride include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcome .
Major Products Formed: The major products formed from the reactions of 2-[3-(Aminomethyl)-1-methylazetidin-3-yl]ethan-1-ol dihydrochloride depend on the specific reaction and reagents used.
Scientific Research Applications
2-[3-(Aminomethyl)-1-methylazetidin-3-yl]ethan-1-ol dihydrochloride has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential effects on cellular processes and pathways. In medicine, it is investigated for its potential therapeutic properties. In industry, it is used in the development of new materials and products .
Mechanism of Action
The mechanism of action of 2-[3-(Aminomethyl)-1-methylazetidin-3-yl]ethan-1-ol dihydrochloride involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and application. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity and influencing cellular processes .
Comparison with Similar Compounds
Key Observations:
Core Heterocycle Differences: The azetidine ring in the target compound is smaller and more strained than the adamantane (tricyclic) or benzodiazol (bicyclic aromatic) cores in other compounds. This strain may enhance reactivity or binding specificity compared to bulkier analogs .
Solubility and Salt Forms :
- All compounds except Estilefrine are dihydrochlorides, improving solubility in aqueous media. Berotralstat’s explicit solubility at pH ≤4 aligns with typical salt behavior under acidic conditions .
Functional Group Diversity: The target compound’s aminomethyl and ethanol groups provide hydrogen-bonding sites, analogous to Estilefrine’s hydroxyl and ethylamino moieties . However, the azetidine’s compact structure may reduce metabolic degradation compared to linear chains.
Biological Activity
2-[3-(Aminomethyl)-1-methylazetidin-3-yl]ethan-1-ol dihydrochloride is a chemical compound characterized by its unique azetidine ring structure and amino alcohol functionality. This compound, with a molecular formula of CHClNO, has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. The dihydrochloride salt form enhances its solubility, making it suitable for various biological applications.
Structural Features
The compound features a 1-methylazetidine moiety with an aminomethyl group attached to the 3-position, linked to an ethan-1-ol chain. This unique structure may contribute to its biological activity by allowing interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | CHClNO |
| Molecular Weight | 217.13 g/mol |
| CAS Number | 2728520-59-8 |
Biological Activity
Research indicates that compounds containing azetidine rings often exhibit significant biological activity. Preliminary studies suggest that 2-[3-(Aminomethyl)-1-methylazetidin-3-yl]ethan-1-ol dihydrochloride may interact with neurotransmitter receptors or enzymes involved in metabolic pathways.
Pharmacological Properties
The compound's biological activity may include:
- Neurotransmitter Receptor Interaction : Potential binding affinity to various neurotransmitter receptors, which could influence neurological functions.
- Enzymatic Activity Modulation : Possible effects on enzymes involved in metabolic pathways, suggesting a role in metabolic regulation.
Comparative Analysis
To better understand the uniqueness of 2-[3-(Aminomethyl)-1-methylazetidin-3-yl]ethan-1-ol dihydrochloride, it is useful to compare it with structurally similar compounds.
| Compound Name | Molecular Formula | Key Features | Similarity |
|---|---|---|---|
| 1-(1-Methylazetidin-3-yl)methanamine dihydrochloride | CHClN | Lacks hydroxyl group | High |
| 1-(Azetidin-3-yl)-N,N-dimethylmethanamine dihydrochloride | CHClN | Contains dimethyl substitution | High |
| 2-Methyl-2,6-diazaspiro[3.3]heptane dihydrochloride | CHClN | Spirocyclic structure | Moderate |
| N,N-Dimethyl-3-azetidinemethanamine | CHClN | Dimethylated nitrogen | Moderate |
Uniqueness : The presence of both an amino and hydroxyl group in 2-[3-(Aminomethyl)-1-methylazetidin-3-yl]ethan-1-ol dihydrochloride distinguishes it from other azetidine derivatives, enhancing its biological activity and solubility profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
